Saquinavir

CYP3A4 inhibition drug-drug interactions hepatic metabolism

Need a protease inhibitor tool compound without confounding CYP450 effects? Saquinavir offers quantitative differentiation: 157-fold less potent CYP3A4 inhibition vs. ritonavir (Ki 2.99 µM vs 0.019 µM). - Distinct resistance signature (L90M predominance) - ideal for serial resistance pathway studies - ~4% basal oral bioavailability, 20-fold boosted by ritonavir - optimal for P-gp/CYP3A4 first-pass metabolism research - Validated proteasome inhibitory activity for oncology mechanism studies (radiosensitization/apoptosis) - High-purity mesylate salt, research-grade, documented batch-to-batch consistency

Molecular Formula C38H50N6O5
Molecular Weight 670.8 g/mol
CAS No. 127779-20-8
Cat. No. B1662171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaquinavir
CAS127779-20-8
Synonyms(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide
Molecular FormulaC38H50N6O5
Molecular Weight670.8 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O
InChIInChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1
InChIKeyQWAXKHKRTORLEM-UGJKXSETSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble
In water, 0.22 g/100 mL @ 25 °C

Saquinavir (CAS 127779-20-8) Procurement Specification: HIV-1 Protease Inhibitor Baseline and Chemical Identity


Saquinavir (SQV, Invirase®) is an orally active HIV-1 protease inhibitor that functions as an analog of the HIV protease cleavage site. As the first protease inhibitor approved by the FDA (December 6, 1995), saquinavir established the foundation for this therapeutic class and remains a valuable reference compound for comparative pharmacology and resistance studies [1]. The compound is a highly specific inhibitor of both HIV-1 and HIV-2 proteases and is a substrate and inhibitor of CYP3A4 [2]. With a molecular weight of 670.86 g/mol and a chemical formula of C₃₈H₅₀N₆O₅, saquinavir is supplied as the mesylate salt and is indicated exclusively in combination with ritonavir and other antiretroviral agents for the treatment of HIV-1 infection in patients 16 years of age and older [3].

HIV-1 and HIV-2 protease inhibition studies
CYP3A4 substrate/inhibitor probe in drug metabolism assays
Reference compound for comparative pharmacology and resistance research

Why Saquinavir Cannot Be Interchanged with Ritonavir, Indinavir, or Nelfinavir in Scientific Protocols


Despite belonging to the same HIV-1 protease inhibitor class, saquinavir exhibits quantifiable differentiation from ritonavir, indinavir, and nelfinavir across multiple evidence dimensions including CYP enzyme inhibition profiles, resistance mutation selection patterns, and protease binding kinetics [1]. In vitro comparative studies demonstrate that saquinavir is the least potent CYP3A4 inhibitor among the early-generation protease inhibitors, with a Kᵢ value for CYP3A4-mediated testosterone 6β-hydroxylation of 2.99 ± 0.87 µM compared to 0.019 µM for ritonavir and 0.17 µM for indinavir [2]. Furthermore, saquinavir selects for a distinct resistance mutation signature (predominantly L90M, with G48V occurring uncommonly) that differs from the mutation patterns observed with ritonavir and indinavir [3]. These pharmacological distinctions render saquinavir functionally non-interchangeable in controlled experimental systems and clinical combination regimens, where substitution would alter drug interaction potential and resistance pathway selection.

Mismatch Factor
Impact on Research Protocols
CYP3A4 inhibition profile
157-fold lower Ki than ritonavir; drug interaction data may not transfer between these inhibitors
Resistance mutation signature
Predominant L90M selection differs from ritonavir and indinavir patterns, altering resistance pathway interpretation
Proteasome off-target activity
Shared with nelfinavir but absent in reverse transcriptase inhibitors; off-target pharmacology context may differ

Saquinavir Quantified Differentiation Evidence: Comparative Data Versus Ritonavir, Indinavir, and Nelfinavir


Saquinavir Exhibits 157-Fold Lower CYP3A4 Inhibitory Potency Than Ritonavir: Drug Interaction Risk Stratification

In a head-to-head in vitro comparative study using human liver microsomes, saquinavir demonstrated substantially lower CYP3A4 inhibitory potency than ritonavir and indinavir. This differential inhibition profile carries direct implications for predicting drug-drug interaction risk in co-administration protocols [1].

CYP3A4 Inhibition
Head-to-head
Ki = 2.99 ± 0.87 µM
Reported 157-fold lower inhibitory potency versus ritonavir
Human liver microsomes; testosterone probe
CYP3A4 inhibition drug-drug interactions hepatic metabolism pharmacokinetic differentiation

Saquinavir Resistance Mutation Signature (L90M Predominant, G48V Uncommon) Differs from Ritonavir and Indinavir Patterns

Resistance to saquinavir in vitro and in vivo is associated with mutations L90M and G48V in HIV protease, with L90M identified as the predominant mutation in vivo and G48V occurring uncommonly. This specific mutation pattern differs from those observed with other protease inhibitors such as ritonavir and indinavir [1].

Resistance Signature
Class-level
L90M predominant; G48V uncommon
Mutation pattern differs from ritonavir and indinavir
Supports resistance pathway sequencing studies
HIV drug resistance protease mutation profiling G48V L90M cross-resistance

Saquinavir IC₉₀ Against Wild-Type HIV-1 IIIB: 4 nM (Comparable to Ritonavir and Nelfinavir)

In standardized antiviral assays against wild-type HIV-1 strain IIIB, saquinavir demonstrates an IC₉₀ of 4 ± 0.9 nM, which is comparable to the potency of ritonavir (5 ± 0.8 nM) and nelfinavir (5 ± 0.9 nM) [1].

Antiviral Potency
Head-to-head
IC₉₀ 4 ± 0.9 nM
Reported comparable potency to ritonavir and nelfinavir against wild-type HIV-1 IIIB
15.5-fold more potent than indinavir in this assay
antiviral potency IC90 HIV-1 IIIB wild-type virus protease inhibition

Ritonavir Boosting Increases Saquinavir Systemic Exposure by Approximately 20-Fold: Pharmacokinetic Enhancement Differentiation

Saquinavir exhibits exceptionally low oral bioavailability (~4%) when administered alone, necessitating coadministration with ritonavir for clinically relevant systemic exposure. Ritonavir coadministration produces approximately a 20-fold increase in saquinavir AUC, mediated through CYP3A4 and P-glycoprotein inhibition in the gut wall and liver [1].

Boosting Dependence
Class-level
~20-fold AUC increase with ritonavir
Highest dynamic range for CYP3A4/P-gp enhancement studies
Supports pharmacokinetic boosting mechanism research
pharmacokinetic boosting ritonavir coadministration bioavailability AUC enhancement CYP3A4 inhibition

Saquinavir Proteasome Inhibition at Therapeutic Concentrations: Shared Property with Nelfinavir, Absent in Reverse Transcriptase Inhibitors

At therapeutic dosages, both saquinavir and nelfinavir inhibit proteasome peptidase activity and cause intracellular accumulation of polyubiquitinated proteins, an effect not observed with reverse transcriptase inhibitors (RTIs). This represents a class-defined but not class-uniform property, as only two of the five tested PIs exhibit this effect [1].

Proteasome Inhibition
Head-to-head
Positive at therapeutic concentrations
Shared with nelfinavir; absent in tested RTIs
Context-dependent off-target pharmacology for cancer research
proteasome inhibition off-target pharmacology ubiquitin-proteasome pathway nelfinavir cancer research

Saquinavir Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


In Vitro CYP450 Drug-Drug Interaction Studies Requiring a Low-Intrinsic-Inhibition Protease Inhibitor Control

Saquinavir is the optimal protease inhibitor for constructing low-CYP3A4-inhibition control arms in in vitro drug metabolism studies. Its Kᵢ value of 2.99 µM for CYP3A4-mediated testosterone 6β-hydroxylation is 157-fold higher (less potent) than ritonavir's 0.019 µM and 17.6-fold higher than indinavir's 0.17 µM [1]. This quantitative differentiation enables researchers to establish a protease inhibitor baseline with minimal confounding CYP450 effects, facilitating cleaner interpretation of metabolism-dependent drug interaction data.

HIV-1 Resistance Pathway Sequencing Studies Requiring a Distinct Mutation Signature Compound

Saquinavir's unique resistance mutation profile—characterized by predominant L90M selection in vivo with uncommon G48V occurrence—differs from the mutation patterns observed with ritonavir and indinavir [2]. This distinct signature makes saquinavir the preferred first-step compound in serial resistance pathway studies, where >80% of patients treated with saquinavir for one year retain susceptibility to subsequent indinavir or ritonavir. Procurement of saquinavir enables clean experimental dissection of resistance evolution without cross-resistance confounding.

Pharmacokinetic Boosting Mechanism Research Requiring High Dynamic Range Exposure Modulation

Saquinavir's ~4% absolute oral bioavailability, which increases approximately 20-fold upon ritonavir coadministration [3], provides the highest dynamic range among first-generation protease inhibitors for studying CYP3A4/P-gp-mediated pharmacokinetic enhancement. This dramatic exposure differential makes saquinavir an optimal tool compound for investigating intestinal and hepatic first-pass metabolism mechanisms, transporter-mediated efflux (P-glycoprotein), and the pharmacokinetic principles of pharmacoenhancement.

Proteasome-Dependent Cancer Cell Apoptosis and Radiosensitization Research

For studies investigating proteasome inhibition as a mechanism of cancer cell radiosensitization and apoptosis induction, saquinavir provides a validated HIV protease inhibitor tool with established proteasome inhibitory activity at therapeutic concentrations [4]. This off-target pharmacology, shared with nelfinavir but absent in reverse transcriptase inhibitors, positions saquinavir as a reference compound for exploring proteasome-dependent pathways in non-HIV oncology research contexts, including investigation of ubiquitin-proteasome pathway modulation in solid tumors.

Application
Selection Property
Validation Focus
CYP450 drug interaction research
Low intrinsic CYP3A4 inhibition
Metabolism-dependent interaction data interpretation
HIV resistance pathway sequencing
Distinct L90M/G48V mutation signature
Cross-resistance confounding review
Pharmacoenhancement mechanism studies
High dynamic range boosting dependence
CYP3A4/P-gp-mediated exposure modulation
Proteasome-dependent oncology research
Validated proteasome inhibitory activity
Ubiquitin-proteasome pathway modulation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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